

ICH Q2(R2) Analytical Procedure Validation: A Framework

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Compound Focus: Ibuprofen potassium

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The **ICH Q2(R2)** guideline outlines the core validation characteristics required to demonstrate that an analytical procedure is suitable for its intended purpose [1] [2]. The table below summarizes these key parameters.

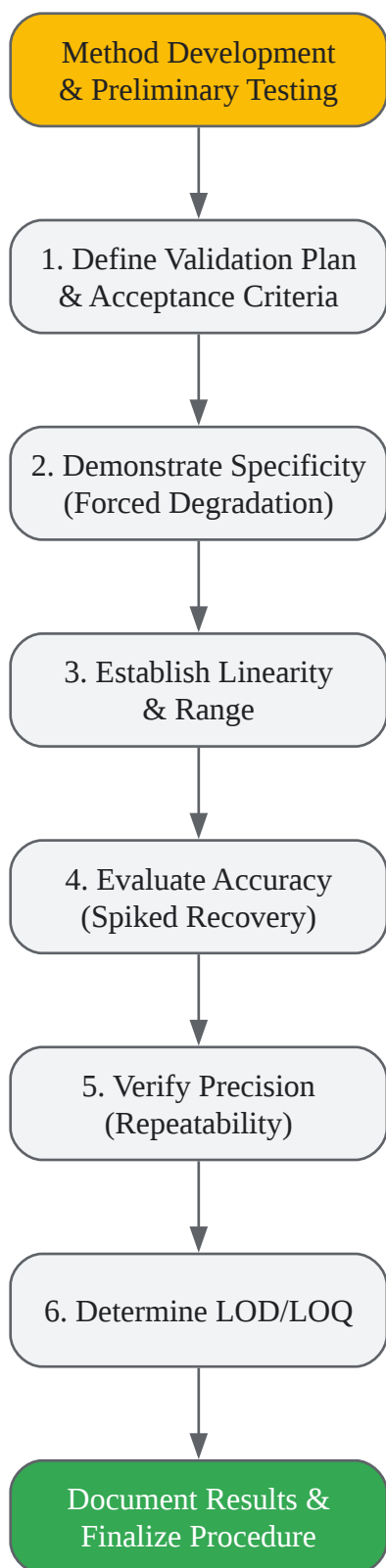
Validation Characteristic	Objective & Definition	Typical Experimental Protocol & Acceptance Criteria
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| **Specificity** | Ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients [3]. | **Protocol:** Inject blank, placebo, standard, and sample solutions. Subject the sample to stress conditions (e.g., acid/base, oxidation, heat, light). Compare chromatograms to show no interference at the analyte peak [3]. | **Criteria:** Peak purity of the analyte should be demonstrated (e.g., via PDA detector), and the resolution from the nearest impurity/degradant peak should be specified. | | **Accuracy** | Closeness of agreement between the conventional true value and the value found [1]. | **Protocol:** Prepare and analyze a minimum of 3 concentration levels (e.g., 50%, 100%, 150% of target), with 3 replicates each, using a placebo spiked with known amounts of the analyte. | **Criteria:** The mean recovery at each level should be within a specified range (e.g., 98.0% - 102.0%). | | **Precision (Repeatability)** | Closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. | **Protocol:** Analyze a minimum of 6 independent determinations at 100% of the test concentration. | **Criteria:** The relative standard deviation (RSD) of the results should be within a pre-defined limit (e.g., NMT 2.0%). | | **Linearity** | Ability of the procedure to obtain test results directly proportional to the concentration of the

analyte. | **Protocol:** Prepare and analyze a minimum of 5 concentration levels, from below to above the expected range (e.g., from 50% to 150%). Perform regression analysis. **Criteria:** The correlation coefficient (r) should be > 0.999 , and the y-intercept should not be significantly different from zero. | | **Range** | The interval between the upper and lower concentrations for which linearity, accuracy, and precision have been demonstrated. | Defined based on the linearity and precision studies. For assay, a typical range is 80-120% of the target concentration. | | **LOD / LOQ** | **LOD (Limit of Detection):** Lowest amount of analyte that can be detected. **LOQ (Limit of Quantification):** Lowest amount that can be quantified with acceptable accuracy and precision. | **Protocol:** Determined based on a signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or by statistical methods using the standard deviation of the response and the slope [3]. **Criteria:** At the LOQ, precision (RSD) and accuracy should be demonstrated. |

Workflow for Method Validation

The following diagram illustrates the typical workflow for developing and validating an analytical method according to ICH guidelines, integrating the parameters from the table above.



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